4-Chlorocyclohexanol

Medicinal Chemistry ADME Prediction Physicochemical Profiling

4-Chlorocyclohexanol (CAS 29538-77-0) occupies a unique ADME sweet spot with logP 1.5—between fluoro (1.2) and bromo (1.69) analogues—enabling precise lipophilicity tuning without aryl bromide metabolic liabilities. The trans isomer is a crystalline solid (mp 82.5°C), offering accurate gravimetric dispensing, low spill risk, and simple recrystallization. Its elevated boiling point (177°C) minimizes evaporative losses during solvent stripping. Critically, the trans isomer exhibits 1100× slower intramolecular ring closure than tetramethylene chlorohydrin, providing kinetic stability for multi-step telescoped sequences without premature cyclization. Specify the trans isomer—substitution with cis or a stereochemical mixture leads to divergent product distributions and synthetic failure.

Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
CAS No. 29538-77-0
Cat. No. B1345108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorocyclohexanol
CAS29538-77-0
Molecular FormulaC6H11ClO
Molecular Weight134.6 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)Cl
InChIInChI=1S/C6H11ClO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2
InChIKeyHVPIAXWCSPHTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorocyclohexanol (CAS 29538-77-0) – Core Properties and Structural Context for Chemical Sourcing


4-Chlorocyclohexanol (CAS 29538-77-0) is a chlorinated cyclohexanol derivative with the molecular formula C₆H₁₁ClO and a molecular weight of 134.60 g/mol [1]. It exists as a mixture of cis and trans stereoisomers, with the trans isomer being a crystalline solid (melting point 82.5°C) and the cis isomer typically a liquid . The compound features a secondary alcohol group and a chlorine substituent at the 4-position of the cyclohexane ring, providing a unique combination of hydrogen-bonding capability (one donor, one acceptor) and hydrophobic character (calculated XLogP3-AA = 1.5) that distinguishes it from non-halogenated cyclohexanols and other halocyclohexanols [2].

Why 4-Chlorocyclohexanol Cannot Be Swapped with Unsubstituted or Other Halo-Cyclohexanols


Generic substitution among cyclohexanol derivatives is not viable due to significant differences in physicochemical properties, stereochemical behavior, and reactivity profiles driven by the nature and position of the halogen substituent. For example, the chlorine atom in 4-chlorocyclohexanol confers a logP of 1.5, which is substantially higher than that of 4-fluorocyclohexanol (logP ≈ 1.26) and lower than that of 4-bromocyclohexanol (logP ≈ 1.69), directly impacting membrane permeability and partitioning in biphasic systems [1]. Furthermore, the cis and trans stereoisomers of 4-chlorocyclohexanol yield entirely different product distributions under identical nucleophilic conditions—cis gives predominantly trans-1,4-cyclohexanediol via SN2 substitution, while trans yields 3-cyclohexenol and a bicyclic ether—demonstrating that stereochemistry is a critical, non-interchangeable parameter [2]. These quantifiable differences underscore why 4-chlorocyclohexanol must be specified precisely for applications where halogen identity, lipophilicity, and stereochemical outcome are design-critical.

Quantitative Differentiation of 4-Chlorocyclohexanol from Analogues: A Sourcing Decision Toolkit


Lipophilicity (logP) Comparison: 4-Chloro vs. 4-Fluoro and 4-Bromo Cyclohexanols

4-Chlorocyclohexanol exhibits a calculated XLogP3-AA value of 1.5, representing a balanced lipophilicity intermediate between the less lipophilic 4-fluorocyclohexanol (XLogP3-AA = 1.2) and the more lipophilic 4-bromocyclohexanol (logP ≈ 1.69) [1]. This quantitative difference of ΔlogP = +0.3 relative to the fluoro analogue and ΔlogP = –0.19 relative to the bromo analogue directly impacts passive membrane permeability and organic solvent partitioning. In medicinal chemistry contexts where logP between 1.0 and 2.0 is often targeted for oral bioavailability, the chloro derivative provides a precise tuning point without resorting to bulkier or more reactive halogens [2].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Aqueous Solubility: 4-Chlorocyclohexanol vs. Unsubstituted Cyclohexanol

4-Chlorocyclohexanol has a reported aqueous solubility of 19 g/L at 25°C, which is approximately half that of unsubstituted cyclohexanol (36–40 g/L at 20°C) . This 47% reduction in water solubility is a direct consequence of chlorine substitution increasing hydrophobic surface area and reducing hydrogen-bonding capacity relative to molecular weight. The quantified difference (Δ = –17 to –21 g/L) has practical implications for liquid-liquid extraction, biphasic reaction workup, and crystallization-based purification, where the chloro derivative will partition more favorably into organic phases and crystallize more readily upon cooling [1].

Formulation Science Reaction Medium Design Purification Strategy

Stereochemistry-Governed Reaction Outcome: cis vs. trans-4-Chlorocyclohexanol

Under identical conditions (NaOH in ethanol), cis-4-chlorocyclohexanol yields primarily trans-1,4-cyclohexanediol (substitution product), whereas trans-4-chlorocyclohexanol yields 3-cyclohexenol and a bicyclic ether (elimination and intramolecular substitution products) [1]. This divergent reactivity is not a matter of rate but of pathway exclusivity: the cis isomer exclusively undergoes SN2 substitution with inversion, while the trans isomer follows E2 elimination and intramolecular cyclization due to the antiperiplanar alignment of the leaving group and β-hydrogen [2]. This stereochemical dependency is a defining characteristic of 4-substituted cyclohexanols and cannot be replicated by non-stereochemically resolved mixtures.

Organic Synthesis Stereoselective Transformations Mechanistic Probe

Hydrolysis Kinetics of trans-4-Chlorocyclohexanol: Rate Relative to Tetramethylene Chlorohydrin

The alkaline hydrolysis of trans-4-chlorocyclohexanol proceeds with a first-order rate constant (k₁) of 2.73 × 10⁻⁴ s⁻¹ at 80.6°C, determined experimentally via silver nitrate titration of liberated chloride [1]. Critically, the rate of ring closure to form 1,4-epoxycyclohexane is 1/1100 as fast as the formation of tetrahydrofuran from the alkaline hydrolysis of tetramethylene chlorohydrin under comparable conditions [2]. This 1100-fold kinetic retardation is attributed to the conformational strain required to achieve the boat-like transition state necessary for intramolecular nucleophilic attack in the cyclohexane system. The data establish trans-4-chlorocyclohexanol as a moderately reactive alkyl halide that undergoes intramolecular substitution only under forcing conditions, a property relevant to its use as a latent electrophile in multistep syntheses.

Kinetic Profiling Reaction Engineering Stability Assessment

Melting Point and Physical State: trans-4-Chlorocyclohexanol vs. 4-Fluorocyclohexanol

trans-4-Chlorocyclohexanol is a crystalline solid with a melting point of 82.5°C, whereas 4-fluorocyclohexanol is typically a liquid at ambient temperature (melting point not readily available or reported as approximately 80°C but with inconsistent data) . This physical state difference arises from the larger van der Waals radius and polarizability of chlorine (1.75 Å) versus fluorine (1.47 Å), enhancing intermolecular dipole-dipole interactions and crystal lattice stability. For procurement, the solid state of the trans-chloro derivative simplifies storage, weighing, and purification by recrystallization, whereas the fluoro analogue may require refrigeration or inert atmosphere handling to prevent degradation .

Solid-Phase Synthesis Crystallization Purification Storage and Handling

Molecular Weight and Boiling Point: 4-Chloro vs. 4-Fluoro Cyclohexanol

4-Chlorocyclohexanol has a molecular weight of 134.60 g/mol and a boiling point of approximately 177°C (rough estimate) or 105°C at 12 Torr, whereas 4-fluorocyclohexanol (MW 118.15 g/mol) boils at 136–138°C at atmospheric pressure . The 41°C higher atmospheric boiling point of the chloro derivative (ΔTb ≈ 41°C) reflects stronger intermolecular forces due to chlorine's greater polarizability. In practice, this means that 4-chlorocyclohexanol is less volatile and less prone to evaporative losses during solvent removal or concentration steps, which can be a critical factor when working with expensive or toxic intermediates .

Process Chemistry Distillation Purification Volatility Considerations

Evidence-Backed Application Scenarios for 4-Chlorocyclohexanol in R&D and Production


Medicinal Chemistry: Fine-Tuning LogP for CNS or Oral Drug Candidates

When designing drug candidates that require a cyclohexanol scaffold, the choice of halogen substituent directly impacts logP and, consequently, blood-brain barrier penetration and oral absorption. 4-Chlorocyclohexanol (logP = 1.5) occupies a sweet spot between the less lipophilic fluoro derivative (logP = 1.2) and the more lipophilic bromo derivative (logP = 1.69) [1]. This quantitative difference (Δ = +0.3 vs. F; Δ = –0.19 vs. Br) allows medicinal chemists to dial in optimal lipophilicity without introducing metabolic liabilities associated with aryl bromides or the strong electronegativity effects of fluorine. Sourcing the chloro analogue is therefore a deliberate, data-driven decision to achieve a specific ADME profile.

Stereoselective Synthesis: Accessing trans-1,4-Cyclohexanediol Derivatives

The cis isomer of 4-chlorocyclohexanol undergoes clean SN2 substitution with hydroxide to yield trans-1,4-cyclohexanediol, a valuable building block for liquid crystals, polymers, and pharmaceutical intermediates [1]. In contrast, the trans isomer gives a mixture of elimination and cyclization products that are not useful for the same downstream transformations. Therefore, laboratories and production facilities aiming to prepare trans-1,4-cyclohexanediol must specifically procure the cis isomer of 4-chlorocyclohexanol; substitution with the trans isomer or a non-stereochemically defined mixture would lead to synthetic failure and wasted resources.

Kinetic Control in Multistep Organic Synthesis

The relatively slow intramolecular substitution rate of trans-4-chlorocyclohexanol (1100× slower ring closure than tetramethylene chlorohydrin) means that it can be carried through multiple synthetic steps without undesired cyclization [1]. This kinetic stability is particularly valuable when the chloro alcohol must be protected, oxidized, or coupled to other fragments before ring closure is deliberately triggered. Process chemists can rely on this quantifiable kinetic inertness to design telescoped sequences that avoid intermediate purification, improving overall yield and reducing solvent consumption.

Process Development: Exploiting Solid-State Handling and Reduced Volatility

The trans isomer of 4-chlorocyclohexanol is a crystalline solid (mp 82.5°C), in contrast to the liquid fluoro analogue, and has a higher boiling point (177°C vs. 136–138°C) [1]. These physical properties translate to tangible operational benefits: solids are easier to weigh accurately, pose lower spill risks, and can be purified by simple recrystallization. The reduced volatility also minimizes evaporative losses during solvent stripping and ensures that the compound remains in the reaction vessel under typical workup conditions. For kilo-lab and pilot-plant operations, these handling advantages directly reduce material costs and improve safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorocyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.